molecular formula C15H15Cl2N5S B10880125 5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

5-(3-tert-butyl-1H-pyrazol-5-yl)-4-(3,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10880125
M. Wt: 368.3 g/mol
InChI Key: OZPGFOZATVQTPY-UHFFFAOYSA-N
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Description

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that combines a pyrazole ring, a triazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include tert-butyl hydrazine, dichlorobenzene, and sulfur sources. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structure can be exploited in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the compound’s specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    5-(1H-PYRAZOL-5-YL)-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOLE: Similar structure but lacks the tert-butyl group.

    4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOLE: Lacks both the pyrazole and tert-butyl groups.

    5-(TERT-BUTYL)-1H-PYRAZOLE: Contains the pyrazole and tert-butyl groups but lacks the triazole and dichlorophenyl groups.

Uniqueness

The uniqueness of 5-[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]-4-(3,5-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which imparts specific chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H15Cl2N5S

Molecular Weight

368.3 g/mol

IUPAC Name

3-(5-tert-butyl-1H-pyrazol-3-yl)-4-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15Cl2N5S/c1-15(2,3)12-7-11(18-19-12)13-20-21-14(23)22(13)10-5-8(16)4-9(17)6-10/h4-7H,1-3H3,(H,18,19)(H,21,23)

InChI Key

OZPGFOZATVQTPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C2=NNC(=S)N2C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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